An In-depth Technical Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 6-Amino-1,3-dimethyl-5-nitrosouracil, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and key applications, with a focus on the practical insights necessary for laboratory and industrial settings.
Introduction and Significance
6-Amino-1,3-dimethyl-5-nitrosouracil, also known by the acronym DANU, is a uracil derivative distinguished by a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at positions 1 and 3, an amino group at position 6, and a nitroso group at position 5.[1] This unique arrangement of functional groups, particularly the electron-withdrawing nitroso moiety, confers distinct reactivity upon the molecule, establishing it as a versatile precursor in organic synthesis.[1][2]
Its primary significance lies in its role as a key building block for the synthesis of a diverse range of more complex molecules.[1] Notably, it is a crucial intermediate in the production of purine derivatives, including the widely known methylxanthines, caffeine and theophylline.[1] Its utility also extends to the synthesis of other biologically relevant compounds such as theacrine and various lumazine derivatives.[1] The inherent reactivity of the nitroso and amino groups facilitates a variety of chemical transformations, including nucleophilic substitutions and cyclization reactions, which are fundamental to the construction of diverse heterocyclic frameworks.[1][2]
From a medicinal chemistry perspective, its structural similarity to endogenous nucleobases suggests potential interactions with biological macromolecules, making it a compound of interest for therapeutic applications.[1] Preliminary studies have explored its potential antimicrobial and anticancer properties.[1]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 6-Amino-1,3-dimethyl-5-nitrosouracil is essential for its handling, storage, and application in chemical synthesis.
General Properties
The key physicochemical properties are summarized in the table below:
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₄O₃ | [2][3] |
| Molecular Weight | 184.15 g/mol | [2][4] |
| Appearance | Solid | [5] |
| Melting Point | 241-243 °C | [2][3] |
| Boiling Point | 513 °C at 760 mmHg | [3] |
| Density | 1.408 g/cm³ | [3] |
| Solubility | Slightly soluble in DMSO and methanol (when heated). | [2] |
| Stability | Hygroscopic. Sensitive to light. | [2][3] |
| InChI Key | MGBDANYXBKROBW-UHFFFAOYSA-N | [3][4] |
| CAS Number | 6632-68-4 | [3][4] |
Structural Characteristics
The molecular structure of 6-Amino-1,3-dimethyl-5-nitrosouracil has been elucidated by X-ray crystallography. The molecule possesses a planar uracil ring, a feature that may contribute to its potential biological activity through intercalation with DNA.[1] The nitroso group is a strong electron-withdrawing group, which significantly influences the electron distribution within the pyrimidine ring, making the C5 position susceptible to nucleophilic attack and activating the amino group at the C6 position.[1]
Synthesis and Purification
The most common and well-established method for the synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil is the nitrosation of its precursor, 6-Amino-1,3-dimethyluracil.
Synthetic Workflow
The overall synthetic pathway is a two-step process starting from the nitrosation of 6-Amino-1,3-dimethyluracil, which itself can be synthesized from readily available starting materials.
Caption: Synthetic workflow for 6-Amino-1,3-dimethyl-5-nitrosouracil.
Experimental Protocol: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
This protocol is based on the widely reported nitrosation of 6-Amino-1,3-dimethyluracil.[1]
Materials:
-
6-Amino-1,3-dimethyluracil
-
Sodium nitrite (NaNO₂)
-
Dilute acid (e.g., hydrochloric acid or acetic acid)
-
Ethanol
-
Water
Procedure:
-
Dissolve the 6-Amino-1,3-dimethyluracil precursor in a suitable dilute acid (e.g., hydrochloric acid or acetic acid).
-
Cool the solution to approximately 10°C in an ice bath to control the exothermic nature of the reaction.[1]
-
Slowly add an aqueous solution of sodium nitrite with constant stirring.
-
A distinctively colored solid of 6-Amino-1,3-dimethyl-5-nitrosouracil will precipitate from the reaction mixture.[1]
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent mixture, such as ethanol and water, to achieve high purity.[1]
Causality Behind Experimental Choices:
-
Low Temperature: The nitrosation reaction is exothermic. Maintaining a low temperature (around 10°C) is crucial to prevent side reactions and ensure the stability of the product.[1]
-
Acidic Environment: The reaction requires an acidic medium to generate the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.
-
Recrystallization: This purification step is essential to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound required for subsequent applications.[1]
Spectroscopic Characterization
Accurate characterization of 6-Amino-1,3-dimethyl-5-nitrosouracil is critical for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two N-methyl groups and the protons of the amino group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the carbons of the pyrimidine ring, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. A key absorption band is expected for the N=O stretching vibration of the nitroso group, typically observed around 1500 cm⁻¹.[2] Other characteristic peaks would include those for the N-H stretching of the amino group and the C=O stretching of the uracil ring. While a publicly available IR spectrum can be found on the NIST WebBook, specific peak assignments are not provided.[6]
Mass Spectrometry (MS)
Detailed mass spectral data, including fragmentation patterns, for 6-Amino-1,3-dimethyl-5-nitrosouracil is not widely reported in the available literature. Experimental determination using techniques such as electron ionization (EI-MS) or electrospray ionization (ESI-MS) is recommended for full characterization.
Chemical Reactivity and Synthetic Applications
The reactivity of 6-Amino-1,3-dimethyl-5-nitrosouracil is dominated by the interplay between the amino and nitroso functional groups, making it a valuable intermediate for the synthesis of various heterocyclic systems.
Reduction of the Nitroso Group
A primary and highly useful reaction is the reduction of the 5-nitroso group to an amino group, yielding 5,6-diamino-1,3-dimethyluracil. This diamino derivative is a key precursor for the synthesis of purines, such as theophylline and caffeine.[7]
Caption: Reduction of 6-Amino-1,3-dimethyl-5-nitrosouracil.
Experimental Protocol: Reduction to 5,6-Diamino-1,3-dimethyluracil
Materials:
-
6-Amino-1,3-dimethyl-5-nitrosouracil
-
Reducing agent (e.g., sodium hydrosulfite or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., water)
Procedure (using Sodium Hydrosulfite):
-
Suspend the moist 6-Amino-1,3-dimethyl-5-nitrosouracil in warm water (approximately 50°C) in a flask equipped with a stirrer. This should be performed in a well-ventilated hood.[8]
-
Add a solution of sodium hydrosulfite portion-wise to the stirred suspension. The red color of the nitroso compound will gradually disappear.[8]
-
After the addition is complete, continue stirring and heating for a short period to ensure the reaction goes to completion.[8]
-
Cool the reaction mixture and filter the resulting light tan precipitate of 5,6-diamino-1,3-dimethyluracil.[8]
Cyclization Reactions
The adjacent amino and nitroso groups can participate in cyclization reactions with various reagents to form fused heterocyclic systems. For example, reaction with benzylidenetriphenylphosphoranes can afford theophylline derivatives.[9] It also undergoes condensation and redox reactions with thiols.[10]
Applications in Drug Development and Research
The unique chemical properties of 6-Amino-1,3-dimethyl-5-nitrosouracil make it a valuable tool in pharmaceutical research and development.
-
Precursor for Xanthine Alkaloids: As previously mentioned, it is a key intermediate in the industrial synthesis of caffeine and theophylline, which have significant applications as stimulants and bronchodilators, respectively.[1]
-
Anticancer Research: The structural similarity of the uracil core to nucleobases has prompted investigations into its potential as an anticancer agent.[1] The planar structure could allow for intercalation into DNA, potentially disrupting replication and transcription.[1]
-
Synthesis of Novel Heterocycles: Its reactivity allows for the synthesis of a wide array of heterocyclic compounds with potential biological activities, including lumazine and theacrine derivatives.[1]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the stability and safety of 6-Amino-1,3-dimethyl-5-nitrosouracil.
-
Hazards: This compound is suspected of causing cancer (GHS classification Carc. 2).[3] It may cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate PPE, including a full-face respirator, chemical-resistant gloves, and protective clothing.[3][11]
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[11] Use in a well-ventilated area.[11]
-
Storage: 6-Amino-1,3-dimethyl-5-nitrosouracil is highly sensitive, hygroscopic, and has lower thermal stability.[2][3] It should be stored in a tightly sealed container in a cool, dry, and dark place.[3][11] Recommended storage is at -20°C (freezer) or at a minimum of 2-8°C (refrigerator).[3]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[11]
-
Decomposition: Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[11]
Conclusion
6-Amino-1,3-dimethyl-5-nitrosouracil is a cornerstone intermediate in heterocyclic chemistry with significant industrial and research applications. Its well-defined synthesis and versatile reactivity provide a robust platform for the creation of a wide range of valuable compounds, from established pharmaceuticals to novel molecules with therapeutic potential. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, is paramount for its effective and safe utilization in the laboratory and beyond. Further research to fully elucidate its spectroscopic properties, particularly mass spectral fragmentation, will provide an even more complete understanding of this important molecule.
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6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem. (URL: [Link])
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Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97% - Cole-Parmer. (URL: [Link])
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Uracil, 6-amino-1,3-dimethyl-5-nitroso- - the NIST WebBook. (URL: [Link])
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6-AMINO-1-METHYL-5-NITROSOURACIL | Georganics. (URL: [Link])
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diaminouracil hydrochloride - Organic Syntheses Procedure. (URL: [Link])
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New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes - RSC Publishing. (URL: [Link])
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Uracil, 6-amino-1,3-diethyl-5-nitroso- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])
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FT-Raman and FT-IR spectra, Vibrational assignment ab-initio HF & DFT analysis of 6-Amino-1, 3-dimethyl-uracil - ResearchGate. (URL: [Link])
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Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap. (URL: [Link])
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Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - Frontiers. (URL: [Link])
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6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL - precisionFDA. (URL: [Link])
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5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. (URL: [Link])
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Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - RSC Publishing. (URL: [Link])
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